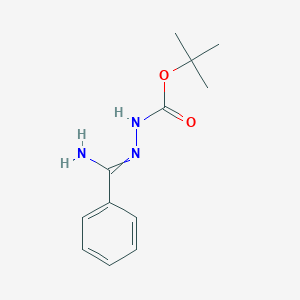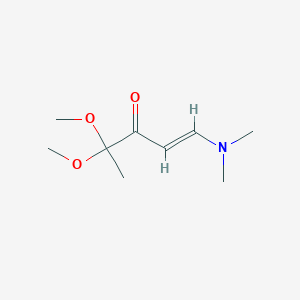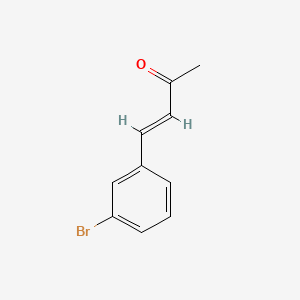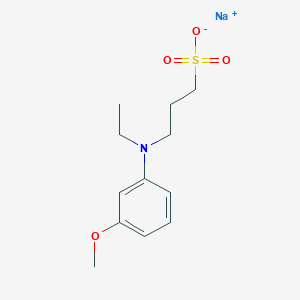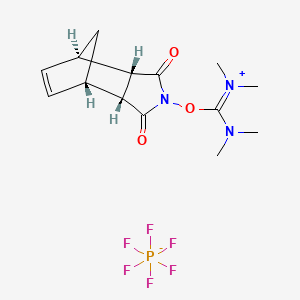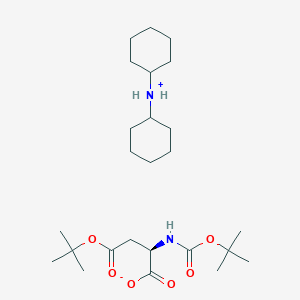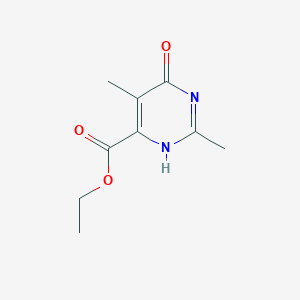
ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Utilizing high-throughput reactors to produce large quantities.
Purification: Employing techniques such as distillation, chromatography, and recrystallization.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
化学反应分析
Types of Reactions: Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogens or other electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or activating a receptor in a pharmacological study.
相似化合物的比较
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable mechanism of action but varies in potency and selectivity.
Compound C: Exhibits similar chemical reactivity but is used in different applications.
Uniqueness: Compound “ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate” stands out due to its specific combination of structural features and reactivity, making it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
ethyl 2,5-dimethyl-4-oxo-1H-pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h4H2,1-3H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSAVKYZMJLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N=C(N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=O)N=C(N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(1R)-1-phenylethyl]azaniumyl]acetate](/img/structure/B7881111.png)
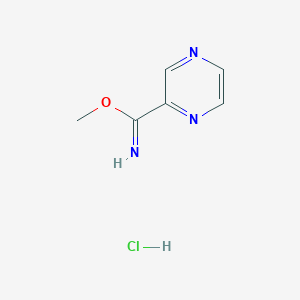
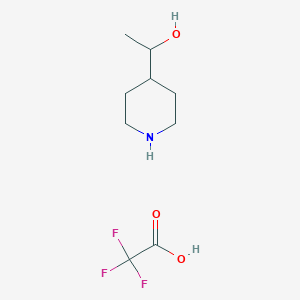
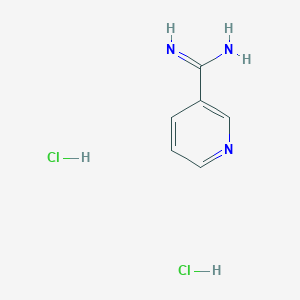
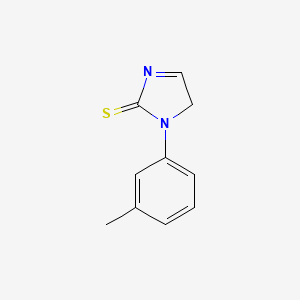
![2-[[[2-(1-Benzylpyrrolidine-2-carbonyl)azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B7881158.png)
![(S)-4-hydroxy-4-propyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B7881164.png)

